molecular formula C15H14N4O6S B3009320 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 946281-71-6

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No. B3009320
CAS RN: 946281-71-6
M. Wt: 378.36
InChI Key: HVQJLBQTXQHGGA-UHFFFAOYSA-N
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Description

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C15H14N4O6S and its molecular weight is 378.36. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

Compounds structurally related to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide have been explored for their pharmacological potential, particularly as 5-HT(1B/1D) antagonists. These compounds have shown promising effects in pharmacological evaluations, indicating their potential in the modulation of serotonin receptors, which could have implications for the treatment of various neurological and psychiatric disorders (Liao et al., 2000).

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have demonstrated excellent performance as corrosion inhibitors, particularly for mild steel in sulfuric acid media. The efficacy of these compounds is attributed to their adsorption on the metal surface, providing a protective layer against corrosion. This property is significant for the preservation of metal structures and components in industrial applications (Bouklah et al., 2006).

Biocatalysis in Drug Metabolism

The application of biocatalysis to drug metabolism has been demonstrated using compounds similar to this compound. This approach involves using microbial-based systems to produce mammalian metabolites of pharmaceutical compounds, facilitating the structural characterization of drug metabolites and supporting clinical investigations (Zmijewski et al., 2006).

properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O6S/c1-23-10-2-4-11(5-3-10)26(21,22)9-7-13(20)17-15-19-18-14(24-15)12-6-8-16-25-12/h2-6,8H,7,9H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQJLBQTXQHGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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